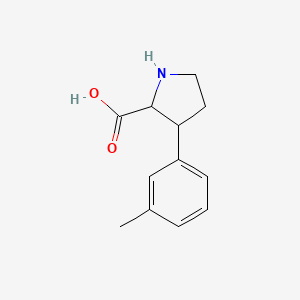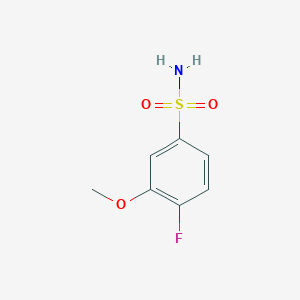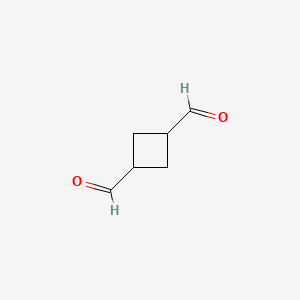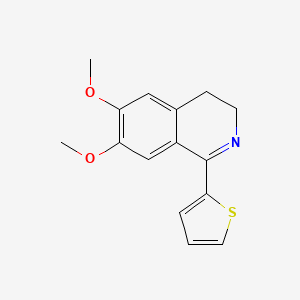![molecular formula C8H15N3O2 B13253283 N',3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide](/img/structure/B13253283.png)
N',3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide is a complex organic compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications. The 8-azabicyclo[3.2.1]octane scaffold is a key structural component in this family, contributing to the compound’s unique properties and functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives, which allows for the stereochemical control to be achieved directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely to be employed to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’,3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N’,3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N’,3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’,3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide include other tropane alkaloids such as:
Cocaine: Known for its stimulant effects and potential for abuse.
Atropine: Used medically to treat certain types of nerve agent and pesticide poisonings.
Scopolamine: Used to prevent motion sickness and postoperative nausea and vomiting.
Uniqueness
What sets N’,3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide apart from these similar compounds is its specific structural features and the resulting unique biological activities. Its dual hydroxyl groups and carboximidamide moiety contribute to its distinct chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C8H15N3O2 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N',3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide |
InChI |
InChI=1S/C8H15N3O2/c9-8(10-13)11-5-1-2-6(11)4-7(12)3-5/h5-7,12-13H,1-4H2,(H2,9,10) |
InChI Key |
ZBJAZVJJFBYXJE-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2CC(CC1N2/C(=N/O)/N)O |
Canonical SMILES |
C1CC2CC(CC1N2C(=NO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide](/img/structure/B13253216.png)

![Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine]](/img/structure/B13253233.png)
![3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13253237.png)


![3-[2-(Methylamino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13253251.png)

![tert-Butyl N-{4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate](/img/structure/B13253265.png)
![(Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13253277.png)
![3-[(2-Methylpropanesulfonyl)methyl]piperidine](/img/structure/B13253280.png)

